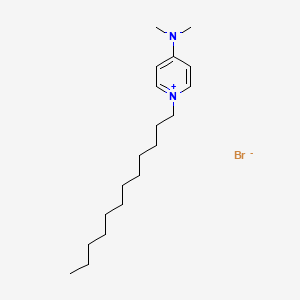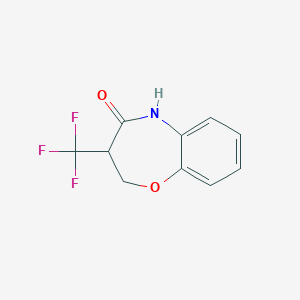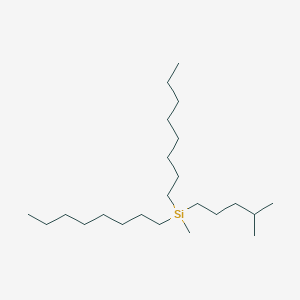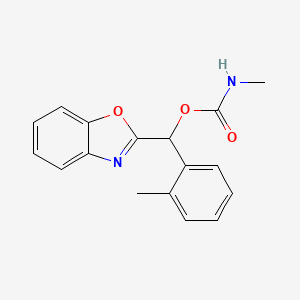![molecular formula C17H16N2O3S B14325277 2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole CAS No. 112109-75-8](/img/structure/B14325277.png)
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a phenoxyphenoxy moiety, and a thiadiazole ring. Its chemical formula is C20H19NO3S, and it has a molecular weight of 353.44 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-ethoxy-1,3,4-thiadiazole with 4-phenoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy or phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyriproxyfen: A juvenile hormone analog and insect growth regulator with a similar phenoxyphenoxy structure.
2-[(4-Phenoxyphenoxy)methyl]-1,3,4-thiadiazole: A compound with a similar thiadiazole ring but different substituents.
Uniqueness
2-Ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group, phenoxyphenoxy moiety, and thiadiazole ring contribute to its versatility and effectiveness in various applications, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
112109-75-8 |
|---|---|
Molekularformel |
C17H16N2O3S |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-ethoxy-5-[(4-phenoxyphenoxy)methyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H16N2O3S/c1-2-20-17-19-18-16(23-17)12-21-13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
OTVKMXWVGVZYDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NN=C(S1)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(3H-Indol-3-ylidene)methyl]amino}benzohydrazide](/img/structure/B14325210.png)



![1,1',1''-[Benzene-1,3,5-triyltris(oxyethane-2,1-diyloxy)]tribenzene](/img/structure/B14325236.png)
![[(3-Methylcyclopent-2-en-1-yl)sulfanyl]benzene](/img/structure/B14325241.png)
![3-(Trimethylsilyl)-2-[(trimethylsilyl)methyl]but-2-en-1-yl carbonate](/img/structure/B14325249.png)

![4-{1-[(4-Fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl}phenol](/img/structure/B14325264.png)
![S-[1,4-Bis(octadecyloxy)-1,4-dioxobutan-2-yl]cysteine](/img/structure/B14325272.png)

![[(2-Methylpropyl)sulfanyl]acetyl chloride](/img/structure/B14325298.png)
